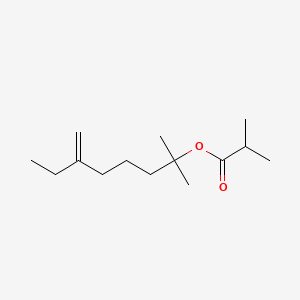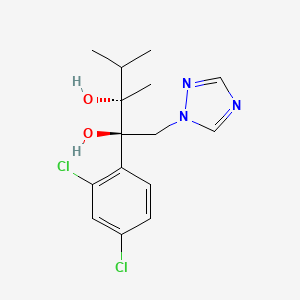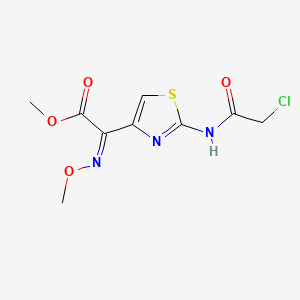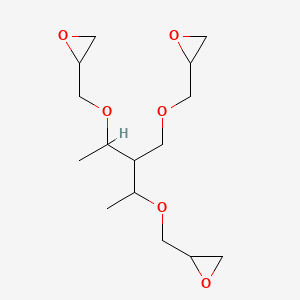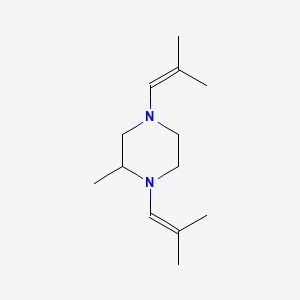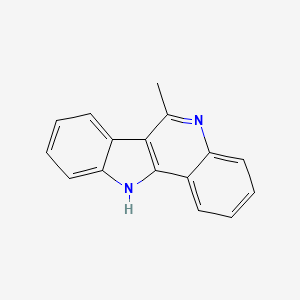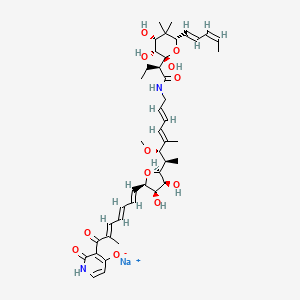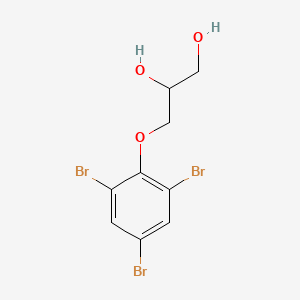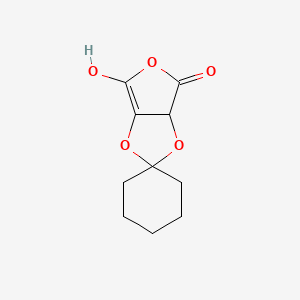![molecular formula C30H62N4O2 B12676353 N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide) CAS No. 93918-49-1](/img/structure/B12676353.png)
N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[Ethylenebis(iminoethylene)]bis(dodecanamide) is a synthetic organic compound with the molecular formula C30H62N4O2 and a molecular weight of 510.80 g/mol . This compound is characterized by its long aliphatic chains and amide groups, making it a versatile molecule in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Ethylenebis(iminoethylene)]bis(dodecanamide) typically involves the reaction of ethylenediamine with dodecanoyl chloride. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid any side reactions .
Industrial Production Methods
In an industrial setting, the production of N,N’-[Ethylenebis(iminoethylene)]bis(dodecanamide) can be scaled up by using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The purification process typically involves recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[Ethylenebis(iminoethylene)]bis(dodecanamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the amide groups into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of dodecanoic acid and ethylenediamine derivatives.
Reduction: Formation of dodecylamine and ethylenediamine.
Substitution: Formation of substituted amides and other derivatives.
Applications De Recherche Scientifique
N,N’-[Ethylenebis(iminoethylene)]bis(dodecanamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants, coatings, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N’-[Ethylenebis(iminoethylene)]bis(dodecanamide) is primarily based on its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The amide groups can form hydrogen bonds with other molecules, while the long aliphatic chains provide hydrophobic interactions. These properties make it effective in stabilizing emulsions and enhancing the solubility of hydrophobic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-[Ethylenebis(iminoethylene)]bis(dodecanamide) monoacetate
- N,N’-[1,2-Ethanediylbis[imino(2,1-ethanediyl)]]bis(dodecanamide)
Uniqueness
N,N’-[Ethylenebis(iminoethylene)]bis(dodecanamide) stands out due to its unique combination of long aliphatic chains and amide groups, which provide both hydrophobic and hydrogen bonding interactions. This dual functionality makes it particularly useful in applications requiring both solubility enhancement and stabilization of emulsions .
Propriétés
Numéro CAS |
93918-49-1 |
|---|---|
Formule moléculaire |
C30H62N4O2 |
Poids moléculaire |
510.8 g/mol |
Nom IUPAC |
N-[2-[2-[2-(dodecanoylamino)ethylamino]ethylamino]ethyl]dodecanamide |
InChI |
InChI=1S/C30H62N4O2/c1-3-5-7-9-11-13-15-17-19-21-29(35)33-27-25-31-23-24-32-26-28-34-30(36)22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-28H2,1-2H3,(H,33,35)(H,34,36) |
Clé InChI |
TVBANASQCOWJTC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


